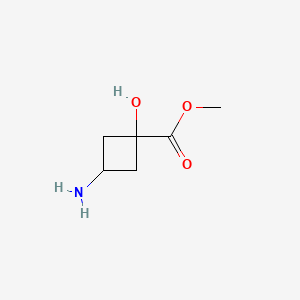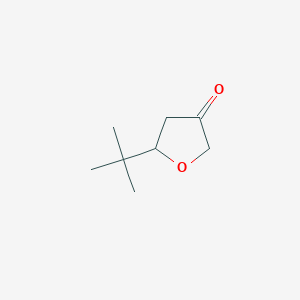
Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a quinoline intermediate, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include trifluoromethylating agents and esterification catalysts.
化学反応の分析
Types of Reactions
Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
- Ethyl 8-(methyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Ethyl 8-(chloro)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Ethyl 8-(bromo)-1,2,3,4-tetrahydroquinoline-4-carboxylate
Uniqueness
Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals and specialty chemicals where specific electronic characteristics are desired.
特性
分子式 |
C13H14F3NO2 |
|---|---|
分子量 |
273.25 g/mol |
IUPAC名 |
ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-6-7-17-11-8(9)4-3-5-10(11)13(14,15)16/h3-5,9,17H,2,6-7H2,1H3 |
InChIキー |
CJILGHJABGYYQA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCNC2=C1C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


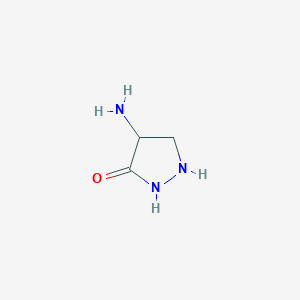

![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)


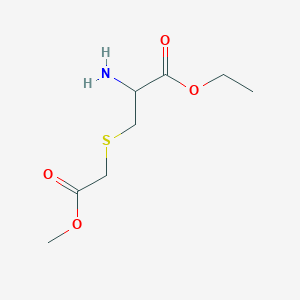
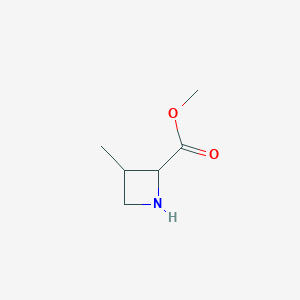
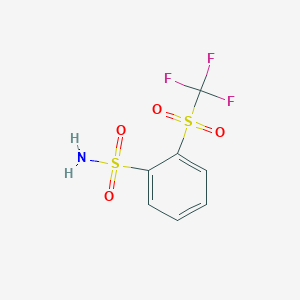
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
